molecular formula C19H22ClNO B1486141 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride CAS No. 2206965-88-8

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride

Cat. No.: B1486141
CAS No.: 2206965-88-8
M. Wt: 315.8 g/mol
InChI Key: JNNPLWYVAIIAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is known for its unique structure, which includes a phenyl group attached to a piperidinyl ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride typically involves the reaction of phenylacetic acid with piperidine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl and piperidinyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-phenyl-4-piperidinyl)methanamine
  • 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride
  • 4-Methyl-1-phenyl-2-pentanone

Uniqueness

1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and piperidinyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-phenyl-2-(4-phenylpiperidin-4-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO.ClH/c21-18(16-7-3-1-4-8-16)15-19(11-13-20-14-12-19)17-9-5-2-6-10-17;/h1-10,20H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPLWYVAIIAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 2
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 3
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 4
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride
Reactant of Route 6
1-Phenyl-2-(4-phenyl-4-piperidinyl)-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.